3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one
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Overview
Description
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol It is characterized by the presence of a cyclobutanone ring attached to a pyrazole ring, which is further substituted with a nitro group
Preparation Methods
The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-nitro-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one include other pyrazole derivatives and cyclobutanone derivatives. For example:
3-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-one: Similar structure but with a cyclopentanone ring.
4-nitro-1H-pyrazole-3-carboxylic acid: Similar pyrazole ring but with a carboxylic acid group instead of a cyclobutanone ring.
The uniqueness of this compound lies in its combination of a cyclobutanone ring with a nitro-substituted pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSMCUMZVZXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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